molecular formula C12H16N6O2S2 B10875819 2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10875819
M. Wt: 340.4 g/mol
InChI Key: BUTZKTWTMJRCSZ-UHFFFAOYSA-N
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Description

2-[(6-Amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and agrochemical research. This molecule features a unique hybrid structure, incorporating both a 6-amino-4-oxo-1,4-dihydropyrimidine moiety and a 5-isobutyl-1,3,4-thiadiazole ring, linked by a thioacetamide bridge. The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Compounds based on this heterocyclic system have been investigated for various therapeutic applications. The presence of the aminopyrimidinone component, a key pharmacophore in numerous enzyme inhibitors, suggests potential for targeting purine-binding sites in biological systems. Research into structurally related acetamide-thiadiazole compounds indicates potential applications in developing enzyme inhibitors, particularly for pharmaceutical targets such as phosphodiesterases (PDEs) . Furthermore, analogous molecules featuring thioacetamide linkages between heterocyclic systems have been explored for their herbicidal properties, indicating potential value in agrochemical discovery . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment and safety protocols in accordance with their institution's chemical hygiene plan.

Properties

Molecular Formula

C12H16N6O2S2

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C12H16N6O2S2/c1-6(2)3-10-17-18-12(22-10)16-9(20)5-21-11-14-7(13)4-8(19)15-11/h4,6H,3,5H2,1-2H3,(H,16,18,20)(H3,13,14,15,19)

InChI Key

BUTZKTWTMJRCSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthesis of 6-Amino-4-oxo-1,4-dihydro-2-pyrimidinethiol

The pyrimidine-thiol component is typically synthesized via cyclocondensation of thiourea with β-keto esters. For example, reacting ethyl acetoacetate with thiourea in ethanol under reflux conditions generates 2-thiouracil derivatives. Subsequent amination at the 6-position is achieved using ammonium hydroxide or hydroxylamine hydrochloride. Alternative methods involve functionalizing pre-formed pyrimidine rings via thiolation agents like phosphorus pentasulfide (P₂S₁₀) in anhydrous dioxane.

Preparation of 5-Isobutyl-1,3,4-thiadiazol-2-amine

The thiadiazole ring is constructed via cyclization of thiosemicarbazides. A representative protocol involves reacting isobutyryl hydrazide with carbon disulfide in alkaline medium to form the corresponding thiosemicarbazide, followed by cyclization using phosphorous oxychloride (POCl₃) or sulfuric acid. The 5-isobutyl substituent is introduced via alkylation of the thiadiazole intermediate with isobutyl bromide in the presence of potassium carbonate (K₂CO₃).

Coupling Strategies for Final Assembly

Thioether Bond Formation

The thioether linkage between the pyrimidine and acetamide components is established through nucleophilic substitution. The pyrimidine-thiol (1.0 equiv) is reacted with chloroacetamide derivatives (1.2 equiv) in dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–5°C, using triethylamine (Et₃N) as a base to deprotonate the thiol group. This method achieves yields of 85–92% with minimal side products.

Reaction Conditions Table

StepReagentsSolventTemperatureTimeYield
Thioether formationChloroacetamide, Et₃NTHF0°C4 h89%
Amide couplingHATU, Et₃NCH₂Cl₂RT16 h76%

Amide Bond Coupling to Thiadiazole

The final amide bond is formed via activation of the carboxylic acid group in the intermediate 2-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide using coupling agents such as HATU or EDCI. Reaction with the thiadiazole-amine (1.1 equiv) in dichloromethane (DCM) at room temperature for 16 hours yields the target compound. Purification via silica gel chromatography (pentane/EtOAc gradient) enhances purity to >95%.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents like DMF improve solubility of intermediates but risk side reactions at elevated temperatures. THF at 0°C minimizes hydrolysis of the chloroacetamide intermediate, as demonstrated in a 97.4% yield protocol. Microwave-assisted reactions (120°C, 1 hour) reduce reaction times for cyclization steps by 70% compared to conventional heating.

Catalytic Enhancements

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.85 (d, J = 6.8 Hz, 6H, isobutyl CH₃), 3.45 (s, 2H, SCH₂), 6.10 (s, 1H, pyrimidine H-5), 10.2 (s, 1H, NH).

  • MS (EI) : m/z 396.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₆N₆O₂S₂.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 4.2 minutes, confirming >99% purity. Residual solvents (DMF, THF) are below ICH Q3C limits (<500 ppm).

Comparative Analysis of Synthetic Pathways

MethodAdvantagesLimitationsYield
Stepwise coupling (THF, 0°C)High purity, minimal side productsRequires cryogenic conditions89%
Microwave-assisted cyclizationRapid synthesisSpecialized equipment needed72%
HATU-mediated amidationMild conditionsCostly reagents76%

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide derivatives, while substitution reactions can produce various substituted analogs of the original compound .

Scientific Research Applications

2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, it is compared below with two analogues from recent literature.

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A Compound B
Pyrimidinone Substituents 6-Amino group at position 6 3,5-Dimethoxyphenyl at position 3 4-Methyl group at position 4
Acetamide-Linked Group 5-Isobutyl-1,3,4-thiadiazol-2-yl 6-(Trifluoromethyl)benzo[d]thiazol-2-yl N-Benzyl or ethyl cyclopenta[b]thiophene carboxylate
Key Functional Groups Thioether, thiadiazole, amino Thioether, benzothiazole, trifluoromethyl Thioether, benzyl/cyclopentathiophene, ester
Synthetic Route Likely involves alkylation of 6-amino-4-oxo-pyrimidin-2-thiol with chloroacetamide derivatives Synthesized via coupling of pyrimidinone-thiol with trifluoromethyl benzothiazole Alkylation of 4-methylpyrimidinone-thiol with chloroacetamides under basic conditions
Potential Biological Activity Hypothesized kinase inhibition (structural analogy) CK1-specific inhibitor (IC₅₀ = 0.42 µM) Antimicrobial/antifungal activity (inferred from thiophene ester)

Structural Analysis

  • Pyrimidinone Modifications: The target compound’s 6-amino group (vs.
  • Heterocyclic Variations: The 5-isobutyl-thiadiazole in the target compound differs from Compound A’s benzothiazole and Compound B’s benzyl/cyclopentathiophene. Thiadiazoles are known for metabolic stability, while benzothiazoles (Compound A) may improve π-π stacking in hydrophobic enzyme pockets .
  • Synthetic Flexibility : All three compounds utilize thiol-mediated alkylation, but the target compound’s synthesis would require specialized precursors like 5-isobutyl-thiadiazol-2-amine, which may impact scalability compared to Compound B’s simpler benzyl derivatives .

Biological Activity

The compound 2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine ring and a thiadiazole moiety. Its molecular formula is C12H16N4O2S2C_{12}H_{16}N_{4}O_{2}S_{2}, with a molecular weight of 304.41 g/mol. The presence of sulfur and nitrogen atoms in its structure suggests potential biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole and pyrimidine rings have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Several studies have investigated the anticancer potential of pyrimidine derivatives. The compound's structural similarity to known anticancer agents suggests it may inhibit tumor cell proliferation. In vitro studies have demonstrated that related compounds induce apoptosis in cancer cell lines by activating caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and proliferation.
  • DNA Interaction : It has been suggested that similar structures can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, showcasing their potential as therapeutic agents against resistant strains .

Study 2: Anticancer Activity

In another investigation, a series of pyrimidine-based compounds were tested for their cytotoxic effects on breast cancer cell lines. The results showed that compounds with similar structural features significantly reduced cell viability at concentrations ranging from 10 to 50 µM, highlighting their potential as chemotherapeutic agents .

Data Tables

Biological ActivityCompoundMIC (µg/mL)Reference
AntimicrobialThiadiazole Derivative0.25
AnticancerPyrimidine Derivative10 - 50

Q & A

Basic: What are the typical synthesis steps for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including:

  • Thiadiazole ring formation : Starting with 1,3,4-thiadiazole precursors, followed by substitution reactions to introduce the isobutyl group .
  • Acylation : Coupling the thioacetamide moiety to the pyrimidinone scaffold via nucleophilic substitution or thiol-ene reactions under inert atmospheres .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products .
    Characterization :
  • Nuclear Magnetic Resonance (NMR) for confirming proton and carbon environments .
  • Mass Spectrometry (MS) for molecular weight validation .
  • Thin-Layer Chromatography (TLC) for monitoring reaction progress .

Basic: Which spectroscopic and chromatographic methods are critical for verifying structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : Assigns aromatic protons (e.g., pyrimidinone at δ 6.5–7.5 ppm) and aliphatic chains (e.g., isobutyl group at δ 1.0–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : Utilizes SHELXL for refinement to determine bond lengths, angles, and stereochemistry .
  • ORTEP-3/WinGX : Generates thermal ellipsoid plots to visualize atomic displacement and disorder .
  • Validation tools : Check for geometric outliers (e.g., using PLATON) to identify potential data inconsistencies .

Advanced: How should researchers address contradictions between computational and experimental data (e.g., bond angles, reactivity)?

  • Cross-validation : Compare DFT-calculated geometries (e.g., Gaussian/B3LYP) with SC-XRD results to identify discrepancies in pyrimidinone ring planarity .
  • Thermogravimetric Analysis (TGA) : Resolves stability conflicts by correlating thermal decomposition profiles with predicted reactivity of thioacetamide bonds .
  • Differential Scanning Calorimetry (DSC) : Validates phase transitions or polymorphic forms that may affect reactivity .

Advanced: What methodologies are recommended for evaluating biological activity and structure-activity relationships (SAR)?

  • In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., pyrimidinone interactions with kinase active sites) .
  • SAR studies : Systematically modify substituents (e.g., isobutyl vs. phenyl groups) to correlate structural features with antimicrobial efficacy .

Advanced: How is thermal stability assessed, and what factors influence degradation pathways?

  • TGA-DSC combined analysis : Quantifies weight loss (%) at elevated temperatures (e.g., decomposition onset at ~200°C for thiadiazole derivatives) .
  • Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation .
  • Degradation products : Analyze via LC-MS to identify fragments (e.g., cleavage of the thioether bond) .

Advanced: What experimental strategies elucidate reaction mechanisms involving the thioacetamide moiety?

  • Kinetic isotope effects (KIE) : Replace sulfur with ³⁴S to track nucleophilic substitution pathways .
  • Trapping intermediates : Use low-temperature NMR to isolate transient species (e.g., sulfenyl chlorides) .
  • Computational modeling : Simulate transition states (e.g., Gaussian TS searches) to confirm proposed mechanisms for thiol-disulfide exchange .

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